2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride

Catalog No.
S899329
CAS No.
929256-65-5
M.F
C9H6ClF3O2S
M. Wt
270.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chl...

CAS Number

929256-65-5

Product Name

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride

Molecular Formula

C9H6ClF3O2S

Molecular Weight

270.66 g/mol

InChI

InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H

InChI Key

REBMFKYPZPZKKL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F

Important Note

While the name you provided, 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride, seems chemically plausible, it likely contains an error. Ethene refers to a double bond between two carbon atoms, and in this structure, a double bond would be present between the sulfur atom and one of the carbon atoms. The most commonly encountered compound with this description is 2-[4-(Trifluoromethyl)phenyl]-ethanesulfonyl chloride, also known as trifluoromethanesulfonyl chloride (TFMS-Cl).

Reagent for Functional Group Protection:

TFMS-Cl is a valuable reagent in organic synthesis due to the presence of the trifluoromethanesulfonyl (Tf) group []. The Tf group acts as a protecting group for various functional groups, including:

  • Alcohols []
  • Amines []
  • Carboxylic acids []

By attaching the Tf group to a functional group, chemists can temporarily "mask" its reactivity while performing reactions on other parts of the molecule. Later, the Tf group can be selectively removed under specific conditions to reveal the original functional group.

Source of the Trifluoromethanesulfonyl (Tf) Group:

As mentioned earlier, TFMS-Cl serves as a convenient source of the Tf group []. The Tf group has several desirable properties for organic synthesis, including:

  • High stability under various reaction conditions [].
  • Good leaving group ability, facilitating its removal when desired [].
  • Electron-withdrawing effect, influencing the reactivity of nearby functional groups [].

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride, also known by its CAS number 929256-65-5, is a relatively new organic compound with potential applications in scientific research. However, information regarding its specific origin and established use cases is scarce [].


Molecular Structure Analysis

The key feature of this molecule is the combination of several functional groups:

  • Vinyl group (CH=CH): Introduces a double bond, potentially allowing for participation in various addition reactions.
  • Sulfonyl chloride (SO2Cl): A reactive group commonly used as a sulfonating agent or precursor to other sulfonyl derivatives.
  • Trifluoromethyl group (CF3): Introduces electron-withdrawing character and enhances lipophilicity (fat solubility).
  • Aromatic ring: Provides structural stability and potential for pi-stacking interactions with other aromatic compounds.

The specific arrangement of these groups within the molecule might influence its reactivity and interactions with other molecules.


Chemical Reactions Analysis

  • Nucleophilic substitution: The sulfonyl chloride group (SO2Cl) is susceptible to attack by nucleophiles, potentially leading to the replacement of the chlorine atom with another functional group [].
  • Addition reactions: The presence of the double bond suggests the possibility of undergoing addition reactions with various reagents.

XLogP3

3.3

Dates

Modify: 2024-04-15

Explore Compound Types